2,6-DiaMinopurine Hydrate

Descripción general

Descripción

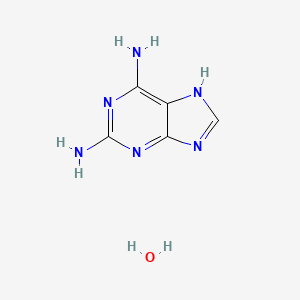

2,6-DiaMinopurine Hydrate is a derivative of purine, a heterocyclic aromatic organic compound. It is known for its role in various biochemical and pharmaceutical applications. The compound is characterized by the presence of two amino groups attached to the purine ring at positions 2 and 6, and it is often used in research due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-DiaMinopurine Hydrate typically involves the reaction of guanine with ammonia under high pressure and temperature conditions. Another method includes the reaction of 2,6-dichloropurine with ammonia, which replaces the chlorine atoms with amino groups.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2,6-DiaMinopurine Hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: The amino groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various purine derivatives, which have applications in medicinal chemistry and biochemistry.

Aplicaciones Científicas De Investigación

Nucleic Acid Chemistry

1.1 Structural Stability and Base Pairing

DAP is known for its ability to substitute adenine in nucleic acids, enhancing the stability of DNA and RNA duplexes. When incorporated into nucleic acid sequences, DAP can increase the melting temperature (Tm) of duplexes by approximately 0–2°C per D·T base pair. This property makes it valuable in applications such as:

- PCR and Sequencing: DAP-modified primers exhibit improved thermal stability, facilitating more reliable amplification and sequencing processes .

- Fingerprinting Techniques: The incorporation of DAP can enhance the specificity and sensitivity of genetic fingerprinting methods .

1.2 Non-Canonical Base Pairing

Research has shown that DAP can form stable base pairs with uracil (U), both in solution and solid states. This interaction is significant for understanding the flexibility of genetic coding systems and the potential for alternative genetic materials .

Prebiotic Chemistry

2.1 Role in RNA and DNA Formation

Studies suggest that DAP may have played a crucial role in the origins of life on Earth by participating in prebiotic synthesis pathways. Its ability to facilitate the repair of cyclobutane pyrimidine dimers (CPDs) under UV irradiation indicates that it could have contributed to the stability and functionality of early nucleic acids .

- Photostability: DAP demonstrates excellent electron-donating properties, allowing it to effectively repair UV-induced damage in nucleic acid strands . This characteristic is vital for understanding how life could have emerged under harsh prebiotic conditions.

Therapeutic Applications

3.1 Antiviral Activity

One notable therapeutic application of DAP is its use as a prodrug in antiviral therapies. The compound β-d-2,6-diaminopurine dioxolane (DAPD), derived from DAP, has shown promise as a nucleoside reverse transcriptase inhibitor (NRTI) against HIV-1 .

- Mechanism of Action: DAPD is converted into an active form that inhibits reverse transcriptase, thus preventing viral replication without significant cytotoxicity . Clinical trials are ongoing to evaluate its efficacy and safety profile.

Case Studies

Mecanismo De Acción

2,6-DiaMinopurine Hydrate exerts its effects by incorporating into nucleic acids, where it pairs with thymine or uracil through hydrogen bonding. This incorporation can stabilize the DNA or RNA structure, affecting various biological processes. The compound’s ability to form additional hydrogen bonds compared to adenine makes it a valuable tool in studying nucleic acid interactions .

Comparación Con Compuestos Similares

Adenine: A naturally occurring purine base in DNA and RNA.

2-Aminopurine: Another purine derivative used in biochemical research.

Guanine: A purine base found in DNA and RNA.

Uniqueness: 2,6-DiaMinopurine Hydrate is unique due to its ability to form three hydrogen bonds with thymine or uracil, compared to the two bonds formed by adenine. This property enhances the stability of nucleic acid structures and makes it a valuable compound for studying genetic material and developing new therapeutic agents .

Actividad Biológica

2,6-Diaminopurine (DAP) hydrate is a purine analogue that exhibits significant biological activity, particularly in the context of nucleic acid interactions and potential therapeutic applications. This article explores the biological mechanisms, structural properties, and potential applications of DAP hydrate based on current research findings.

1. Structural Properties and Nucleic Acid Interactions

2,6-Diaminopurine is structurally similar to adenine and can be incorporated into nucleic acids. It pairs with thymidine or uracil through three hydrogen bonds, enhancing the stability of the DNA double helix. This incorporation alters the structural properties of nucleic acids, such as groove width and hydration patterns, which can affect protein-DNA recognition and interaction dynamics. Notably, DNA containing DAP may evade recognition by certain restriction endonucleases, impacting genetic manipulation techniques .

Table 1: Comparison of Base Pairing Properties

| Nucleobase Pairing | Number of Hydrogen Bonds | Stability Effect |

|---|---|---|

| DAP - Thymidine | 3 | Increased |

| Adenine - Thymidine | 2 | Standard |

2. Photorepair Mechanisms

Recent studies indicate that DAP exhibits remarkable photorepair capabilities for cyclobutane pyrimidine dimers (CPDs), which are common UV-induced DNA lesions. The substitution of adenine with DAP in nucleic acid strands allows for repair efficiencies reaching up to 92%. This property is attributed to the superior electron-donating ability of DAP, facilitating the repair process under prebiotic conditions .

3. Antiviral Activity

2,6-Diaminopurine dioxolane (DAPD), a derivative of DAP, has been investigated for its antiviral properties, particularly against HIV-1. The compound functions as a nucleoside reverse transcriptase inhibitor, demonstrating significant antiviral activity in vitro. The mechanism involves conversion to an active metabolite through enzymatic processes in human cells, highlighting its potential as an antiviral agent .

Case Study: Antiviral Efficacy of DAPD

In a study involving MT2 cells infected with HIV-1, DAPD was shown to inhibit viral replication effectively at various concentrations. The results indicated a dose-dependent response with significant reductions in viral load observed at higher doses .

4. Implications for Prebiotic Chemistry

The ability of DAP to facilitate RNA and DNA synthesis under prebiotic conditions suggests its role in the origins of life on Earth. Its integration into nucleic acids could have provided a pathway for the development of functional biomolecules capable of self-replication and repair in early environments rich in UV radiation .

5. Conclusion

The biological activity of 2,6-Diaminopurine hydrate underscores its significance in molecular biology and potential therapeutic applications. Its unique structural properties enhance nucleic acid stability and facilitate critical repair mechanisms, while derivatives like DAPD offer promising avenues for antiviral treatments. Ongoing research will likely continue to uncover new applications and mechanisms associated with this versatile compound.

Propiedades

IUPAC Name |

7H-purine-2,6-diamine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6.H2O/c6-3-2-4(9-1-8-2)11-5(7)10-3;/h1H,(H5,6,7,8,9,10,11);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKADKJJNEZZNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.